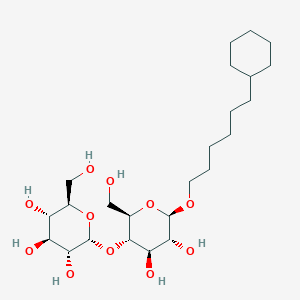
4-(2-Phenyl-1,3-thiazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phenyl-1,3-thiazol-4-yl)aniline is a chemical compound with the molecular formula C15H12N2S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important in the field of medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline or similar compounds often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring in 4-(2-Phenyl-1,3-thiazol-4-yl)aniline is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular weight of this compound is 252.33 .Chemical Reactions Analysis
Thiazoles, including 4-(2-Phenyl-1,3-thiazol-4-yl)aniline, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Applications De Recherche Scientifique
Pharmacological Applications : A study by Patel et al. (2013) synthesized derivatives of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline that exhibited significant properties in terms of anticancer and HIV treatment. These compounds showed promising antimicrobial activity, indicating their potential in pharmacological research (Patel, Gor, Patel, Shah, & Maninagar, 2013).
Antiviral Research : Eno et al. (2022) reported the synthesis of a compound related to 4-(2-Phenyl-1,3-thiazol-4-yl)aniline, demonstrating significant binding affinity to SARS-CoV-2 proteins. This suggests potential applications in antiviral drug development (Eno, Louis, Unimuke, Egemonye, Adalikwu, Agwupuye, Odey, Abu, Eko, Ifeatu, & Ntui, 2022).
Material Science and Electroluminescence : A novel class of compounds including 4-(2-Phenyl-1,3-thiazol-4-yl)aniline derivatives was synthesized by Doi et al. (2003). These materials exhibited intense fluorescence emission and high stability, making them excellent candidates for organic electroluminescent devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Antimicrobial Activity : Research by Yolal et al. (2012) focused on synthesizing derivatives of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline, which displayed high anti-Mycobacterium smegmatis activity. This indicates the compound's potential in developing new antimicrobial agents (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).
Corrosion Inhibition : Udhayakala et al. (2013) conducted a study on thiadiazolines, including derivatives of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline, as corrosion inhibitors for mild steel in acidic mediums. The study revealed their effectiveness, highlighting applications in material protection (Udhayakala, Jayanthi, Rajendiran, & Gunasekaran, 2013).
Propriétés
IUPAC Name |
4-(2-phenyl-1,3-thiazol-4-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPGDXLYFPHBLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365979 |
Source


|
| Record name | 4-(2-phenyl-1,3-thiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenyl-1,3-thiazol-4-yl)aniline | |
CAS RN |
25021-48-1 |
Source


|
| Record name | 4-(2-phenyl-1,3-thiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1348354.png)
![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)



![2-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1348361.png)
![8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1348364.png)


